![molecular formula C16H15N3O3 B13469607 3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline core, a piperidine ring, and an aminopropynyl group, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the piperidine ring and the aminopropynyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product.
化学反应分析
Types of Reactions
3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the nature of the substituent introduced.
科学研究应用
3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropynyl group may play a key role in binding to these targets, while the isoindoline and piperidine rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride
- (3-aminoprop-1-yn-1-yl)trimethylsilane hydrochloride
- 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
Uniqueness
Compared to similar compounds, 3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione stands out due to its unique combination of structural features. The presence of both an isoindoline core and a piperidine ring, along with the aminopropynyl group, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C16H15N3O3 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC 名称 |
3-[6-(3-aminoprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H15N3O3/c17-7-1-2-10-3-4-12-11(8-10)9-19(16(12)22)13-5-6-14(20)18-15(13)21/h3-4,8,13H,5-7,9,17H2,(H,18,20,21) |
InChI 键 |
BDERPKFTSUKXSW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

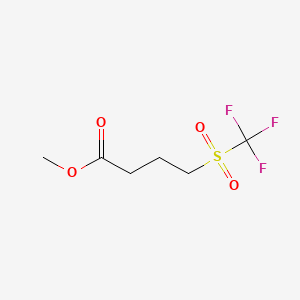
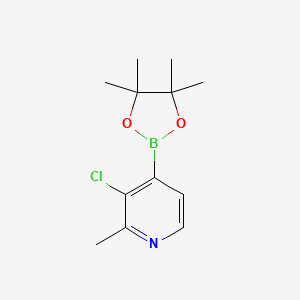
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
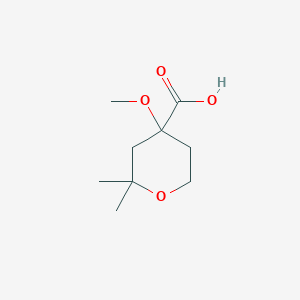

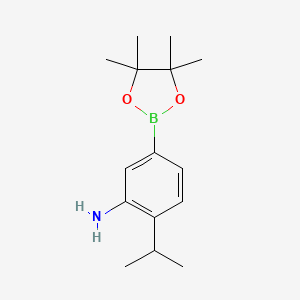

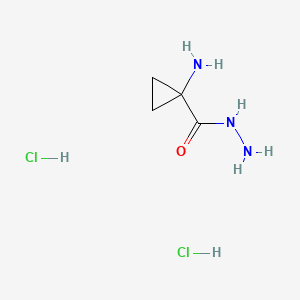
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B13469589.png)
